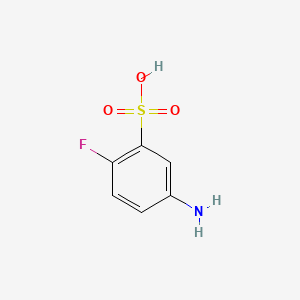

5-Amino-2-fluorobenzenesulfonic acid

Descripción general

Descripción

5-Amino-2-fluorobenzenesulfonic acid is an organic compound with the chemical formula C6H6FNO3S and a molecular weight of 191.18 g/mol . It appears as a white crystalline solid and is soluble in water and some common organic solvents. This compound is relatively stable under normal conditions and is used as an intermediate in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Amino-2-fluorobenzenesulfonic acid involves the reaction of 2-fluoroaniline with sulfuric acid. The process typically includes the following steps:

Fluorination: Aniline reacts with gaseous hydrogen fluoride to produce 2-fluoroaniline.

Sulfonation: 2-Fluoroaniline is then treated with sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonation processes using chlorosulfonic acid and sodium hydroxide. This method ensures high yield and purity of the final product .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the amino and fluoro groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Sulfonation: It can participate in further sulfonation reactions to introduce additional sulfonic acid groups.

Common Reagents and Conditions:

Sulfuric Acid: Used in the sulfonation process.

Hydrogen Fluoride: Utilized in the fluorination step.

Chlorosulfonic Acid and Sodium Hydroxide: Employed in industrial production for large-scale synthesis

Major Products Formed:

Diazonium Salts: Formed through diazotization reactions.

Sulfate Salts: Produced during sulfonation processes.

Aplicaciones Científicas De Investigación

5-Amino-2-fluorobenzenesulfonic acid (CAS No. 55338-73-3) is a compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry and biochemistry. This article explores its applications, synthesizing data from various authoritative sources while adhering to the guidelines for reliable information.

Synthesis of Pharmaceuticals

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique functional groups allow it to participate in various coupling reactions, making it a valuable building block in drug development.

Analytical Chemistry

The compound is utilized in analytical chemistry for the development of assays and sensors. Its ability to form stable complexes with metal ions enhances its application in detecting heavy metals and other pollutants in environmental samples.

Biological Research

In biological studies, this compound has been investigated for its potential antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against certain fungal strains, suggesting its role in developing antifungal agents .

Dye Manufacturing

The compound is also employed in the dye industry due to its ability to form vivid colors when reacted with various substrates. Its sulfonic acid group enhances solubility, making it suitable for use in textile dyes.

Environmental Applications

Research has explored the use of this compound in environmental remediation processes, particularly in the degradation of pollutants through advanced oxidation processes.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Organic Chemistry examined the antimicrobial properties of this compound derivatives against Fusarium oxysporum. The results indicated that specific modifications to the compound enhanced its inhibitory effects, highlighting its potential as a lead compound for antifungal drug development .

Case Study 2: Environmental Remediation

Research conducted by environmental chemists demonstrated that this compound could effectively degrade certain organic pollutants under UV light exposure. The study concluded that this compound could be integrated into treatment protocols for contaminated water sources .

Mecanismo De Acción

The mechanism of action of 5-Amino-2-fluorobenzenesulfonic acid involves its ability to act as a sulfonating agent. It can introduce sulfonic acid groups into organic molecules, thereby modifying their chemical properties. This modification can affect the solubility, reactivity, and biological activity of the target molecules .

Comparación Con Compuestos Similares

- 2-Amino-5-fluorobenzenesulfonic acid

- 4-Amino-2-fluorobenzenesulfonic acid

- 3-Amino-2-fluorobenzenesulfonic acid

Comparison: 5-Amino-2-fluorobenzenesulfonic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its isomers, it offers distinct advantages in certain synthetic routes and industrial processes .

Actividad Biológica

5-Amino-2-fluorobenzenesulfonic acid (CAS Number: 38962-61-7) is a sulfonic acid derivative with potential biological activities that have garnered interest in various fields, including medicinal chemistry and agricultural science. This article explores the compound's biological activity, synthesis, and relevant case studies.

- Molecular Formula : C6H6FNO3S

- Molecular Weight : 191.18 g/mol

- Density : 1.6 g/cm³

This compound is synthesized through the sulfonation of p-fluoroacetanilide, followed by hydrolysis, yielding the target compound with a functional amine group that enhances its reactivity and biological potential .

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its antimicrobial and antifungal properties. The compound exhibits activity against certain bacterial strains and fungi, making it a candidate for further research in therapeutic applications.

Antimicrobial Activity

- Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of specific Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial metabolic processes.

- Fungal Activity : The compound has demonstrated antifungal properties against pathogens such as Fusarium oxysporum, with IC50 values indicating effective inhibition at micromolar concentrations. For example, related compounds in studies have shown IC50 values ranging from 0.42 to 1.27 mM against Fusarium species .

Table of Biological Activity Against Fungi

| Compound | IC50 (mM) |

|---|---|

| This compound | NA |

| Benzofuranyl acetic acid amide (10b) | 0.42 ± 0.16 |

| Benzofuranyl acetic acid amide (14a) | 1.27 ± 0.15 |

IC50 values indicate the concentration required to inhibit 50% of fungal growth, demonstrating the potential efficacy of these compounds in agricultural applications .

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the sulfonic acid group plays a critical role in binding to cellular targets or interfering with enzymatic functions within microbial cells.

Toxicological Profile

While exploring its biological activity, it is essential to consider the compound's safety profile:

- Acute Toxicity : Preliminary studies indicate that the compound has a relatively low acute toxicity profile; however, comprehensive toxicological assessments are necessary to establish safety for potential therapeutic use.

- Dermal Absorption : Limited evidence suggests low dermal absorption rates, but prolonged exposure may compromise skin integrity and increase absorption risk .

Propiedades

IUPAC Name |

5-amino-2-fluorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRZCHPTZXGPTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512606 | |

| Record name | 5-Amino-2-fluorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38962-61-7 | |

| Record name | 5-Amino-2-fluorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthesis pathways for 5-amino-2-fluorobenzenesulfonic acid described in the research?

A1: The research outlines two main synthesis pathways for this compound:

- Sulfonation and Hydrolysis: This pathway involves treating p-fluoroacetanilide [] with oleum, followed by hydrolysis to yield this compound [].

- Diazonium Salt Conversion: This pathway involves several steps, starting with the conversion of either 5-fluoro-2-nitroaniline or 2-fluoro-5-nitroaniline to their respective diazonium chlorides. These are then converted to 5-fluoro-2-nitrobenzenesulfonyl chloride and 2-fluoro-5-nitrobenzenesulfonyl chloride, respectively. Hydrolysis of these compounds leads to their respective sulfonic acids, which are then finally reduced to obtain this compound [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.